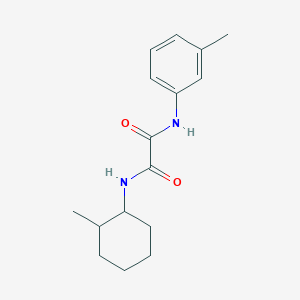
N~4~-(2,4-dichlorophenyl)-N~2~-(2-hydroxyethyl)asparagine
Overview
Description
N~4~-(2,4-dichlorophenyl)-N~2~-(2-hydroxyethyl)asparagine, commonly known as DCPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. DCPA belongs to the family of asparagine analogs and is synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of DCPA involves the inhibition of the enzyme asparagine synthetase, which is responsible for the synthesis of asparagine. Asparagine is an essential amino acid required for the growth and proliferation of cancer cells. By inhibiting the synthesis of asparagine, DCPA can effectively inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DCPA has been shown to have minimal toxicity and exhibits low cytotoxicity towards normal cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. DCPA has been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of DCPA is its low toxicity towards normal cells, making it a promising candidate for the development of new anticancer drugs. However, the synthesis of DCPA is complex and requires specialized equipment and expertise. Additionally, further studies are required to determine the optimal dosage and administration of DCPA for maximum efficacy.
Future Directions
There are several potential future directions for the study of DCPA. One possible direction is the development of new anticancer drugs based on the structure of DCPA. Another direction is the investigation of the potential applications of DCPA in agriculture, such as the development of new pesticides and herbicides. Additionally, further studies are required to determine the long-term effects of DCPA on human health and the environment.
Conclusion:
DCPA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. The synthesis of DCPA involves the reaction of 2,4-dichlorophenyl isocyanate with N-(2-hydroxyethyl)asparagine in the presence of a base catalyst. DCPA has been extensively studied for its potential applications in the field of medicine, exhibiting anticancer, antifungal, and antibacterial properties. While there are several advantages to the use of DCPA, further studies are required to determine the optimal dosage and administration for maximum efficacy.
Scientific Research Applications
DCPA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. DCPA has also been shown to have antifungal and antibacterial properties, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
4-(2,4-dichloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O4/c13-7-1-2-9(8(14)5-7)16-11(18)6-10(12(19)20)15-3-4-17/h1-2,5,10,15,17H,3-4,6H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFQBMBQEWERPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CC(C(=O)O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-N~2~-(2-hydroxyethyl)asparagine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4114463.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4114468.png)

![N-[1-(1-adamantyl)butyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114481.png)
![4-tert-butyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4114489.png)
![diisopropyl 5-({[(4-nitrophenyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4114494.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B4114502.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4114504.png)
![N-(2-methoxyethyl)-2-{[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4114512.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4114543.png)
![dimethyl 2-{[methoxy(phenyl)acetyl]amino}terephthalate](/img/structure/B4114546.png)
![2-[(benzylthio)acetyl]-N-(2,3-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4114552.png)

![N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4114576.png)